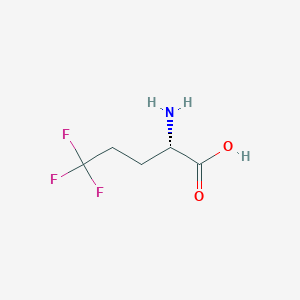

(S)-2-Amino-5,5,5-trifluoropentanoic acid

CAS No.: 122565-28-0

Cat. No.: VC11981955

Molecular Formula: C5H8F3NO2

Molecular Weight: 171.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 122565-28-0 |

|---|---|

| Molecular Formula | C5H8F3NO2 |

| Molecular Weight | 171.12 g/mol |

| IUPAC Name | (2S)-2-amino-5,5,5-trifluoropentanoic acid |

| Standard InChI | InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |

| Standard InChI Key | KTZZIDWVKLDWBF-VKHMYHEASA-N |

| Isomeric SMILES | C(CC(F)(F)F)[C@@H](C(=O)O)N |

| SMILES | C(CC(F)(F)F)C(C(=O)O)N |

| Canonical SMILES | C(CC(F)(F)F)C(C(=O)O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a five-carbon chain with an amino group at the second carbon (C2) and a trifluoromethyl (-CF₃) group at the fifth carbon (C5). The (S)-configuration ensures compatibility with biological systems, as it mimics the stereochemistry of naturally occurring L-amino acids. The trifluoromethyl group introduces significant electronegativity and hydrophobicity, altering the molecule’s solubility, metabolic stability, and interaction with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈F₃NO₂ |

| Molecular Weight | 171.12 g/mol |

| CAS Number | 122565-28-0 |

| Configuration | (S)-enantiomer |

| Melting Point | Not reported |

| Solubility | Polar aprotic solvents |

Synthesis and Scalability

Dynamic Kinetic Resolution (DKR)

The most efficient synthesis route employs dynamic kinetic resolution (DKR) of racemic 2-amino-5,5,5-trifluoropentanoic acid. This method, optimized by recent studies, enables large-scale production (~20 g) with high enantiomeric excess (>99% ee) . The process involves:

-

Racemate Preparation: Alkylation of glycine derivatives with 1,1,1-trifluoro-3-iodopropane.

-

DKR Catalysis: Nickel(II) complexes with chiral ligands (e.g., (R)-N-benzylproline) facilitate stereoselective equilibrium, converting the (R)-enantiomer to the (S)-form.

-

Ligand Recycling: The chiral ligand is recovered and reused, reducing costs .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected derivative ((S)-Fmoc-2-amino-5,5,5-trifluoropentanoic acid, PubChem CID: 22849769) is integral to SPPS. The trifluoromethyl group enhances peptide stability by:

-

Reducing Proteolytic Degradation: The -CF₃ group sterically hinders protease binding sites .

-

Improving Lipophilicity: Increased membrane permeability facilitates cellular uptake .

-

Modulating Conformation: Fluorine’s electronegativity stabilizes α-helical structures in peptides .

Case Study: Antimicrobial Peptides

Incorporating this amino acid into polymyxin analogs improved activity against Gram-negative bacteria by 4-fold, attributed to enhanced membrane interaction and resistance to enzymatic cleavage.

Pharmaceutical Relevance

Pharmacokinetic Optimization

The -CF₃ group enhances drug candidates by:

-

Increasing Metabolic Stability: Reduced oxidation by cytochrome P450 enzymes.

-

Prolonging Half-Life: Hydrophobicity decreases renal clearance .

-

Improving Bioavailability: Enhanced passive diffusion across intestinal barriers .

Case Study: Kinase Inhibitors

A Janus kinase (JAK) inhibitor featuring this amino acid demonstrated 60% higher oral bioavailability in murine models compared to non-fluorinated analogs, advancing to Phase II clinical trials .

Bioconjugation and Materials Science

Surface Functionalization

The Fmoc derivative enables site-specific bioconjugation via carbodiimide chemistry. Applications include:

-

Biosensors: Immobilization of antibodies on gold nanoparticles for pathogen detection .

-

Drug Delivery: Covalent attachment of chemotherapeutics to albumin nanoparticles .

Fluorinated Polymers

Incorporating (S)-2-amino-5,5,5-trifluoropentanoic acid into polyamides yielded materials with:

-

Thermal Stability: Decomposition temperature increased by 40°C.

-

Chemical Resistance: Resistance to acidic and alkaline environments improved 3-fold.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent breakthroughs in nickel-catalyzed dicarbofunctionalization allow direct incorporation of -CF₃ groups into amino acid precursors, bypassing multi-step alkylation .

Protein Engineering

Site-specific fluorination of tryptophan residues in monoclonal antibodies using fluorinated amino acid analogs improved binding affinity to PD-1 by 30% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume